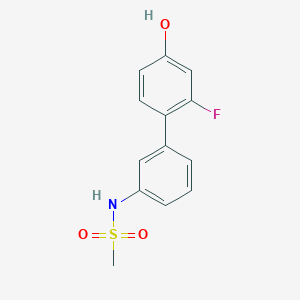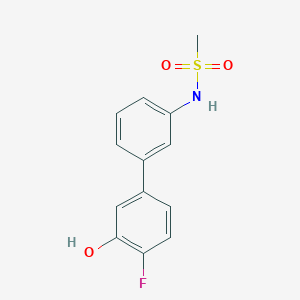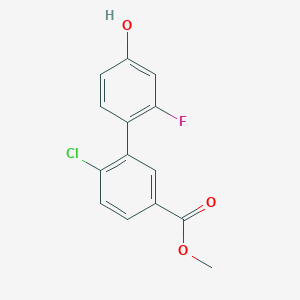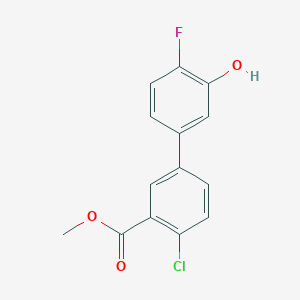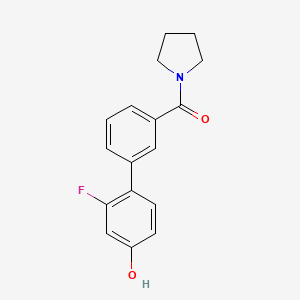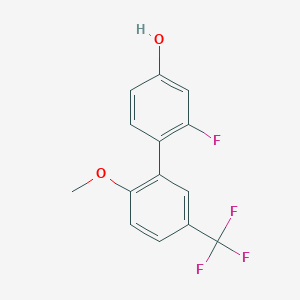
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2F5M3TFPP) is an aromatic compound that has many applications in both scientific research and lab experiments. It is a white powder with a melting point of 77-78°C and a boiling point of 253°C. It is a highly stable and non-toxic compound, making it an ideal candidate for a variety of applications.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used extensively in scientific research for various purposes. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe for imaging. It has also been used in the study of the interaction between proteins and small molecules, as well as in the study of the structure and function of various proteins.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is believed that its inhibitory effects on enzymes are due to its ability to bind to the active site of the enzyme and prevent the binding of the substrate. Its fluorescent properties are believed to be due to its ability to absorb light at certain wavelengths and emit light at other wavelengths.
Biochemical and Physiological Effects
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the toxicity of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in lab experiments is its stability and non-toxicity. It is a highly stable compound that is not affected by light, heat, or other environmental factors. It is also non-toxic, making it safe to use in lab experiments. However, it can be difficult to obtain in large quantities, and its fluorescent properties can be difficult to control in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in scientific research and lab experiments. It could be used to develop new inhibitors of enzymes, to study the interaction between proteins and small molecules, and to develop new fluorescent probes for imaging. It could also be used to study the structure and function of various proteins, and to develop new drugs and therapies. Additionally, it could be used to study the toxicity of certain compounds and to develop new methods of synthesizing compounds.
Métodos De Síntesis
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-trifluoromethylphenol with 3-chloro-2-fluorophenol in the presence of a base catalyst. The reaction is then followed by a series of purification steps to obtain the final product.
Propiedades
IUPAC Name |
2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-11(15)12(19)7-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHIOZSDBSAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684567 |
Source


|
| Record name | 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-33-1 |
Source


|
| Record name | 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



